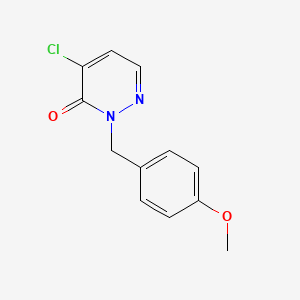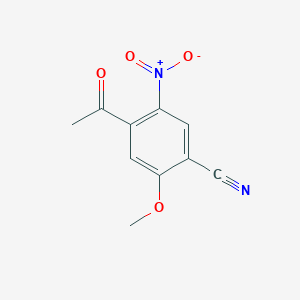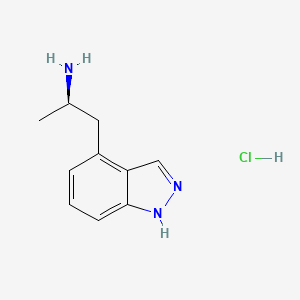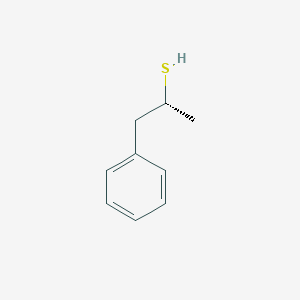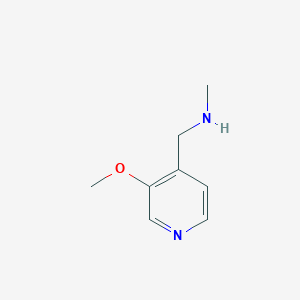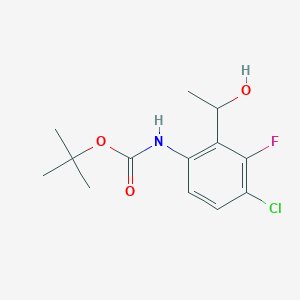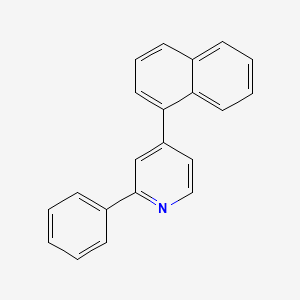
4-(Naphthalen-1-yl)-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-yl)-2-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a naphthalene and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-2-phenylpyridine typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium-catalyzed coupling of aryl halides with arylboronic acids. For instance, 4-bromo-1-naphthalene can be coupled with 2-phenylpyridine-4-boronic acid under the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-yl)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthalene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-yl)-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-1-yl)-2-phenylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(Naphthalen-1-yl)phenyl derivatives: These compounds share a similar structural framework but may have different substituents on the phenyl or naphthalene rings.
Naphthopyrans: These compounds have a naphthalene ring fused with a pyran ring and exhibit photochromic properties.
Uniqueness
4-(Naphthalen-1-yl)-2-phenylpyridine is unique due to its combination of a naphthalene ring and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in materials science and medicinal chemistry.
Propiedades
Número CAS |
879291-28-8 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-2-phenylpyridine |
InChI |
InChI=1S/C21H15N/c1-2-8-17(9-3-1)21-15-18(13-14-22-21)20-12-6-10-16-7-4-5-11-19(16)20/h1-15H |
Clave InChI |
PJMQBBQCJWFANN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


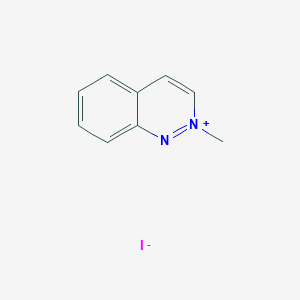
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
